Introduction: The Quinoline Moiety as a Privileged Scaffold
Introduction: The Quinoline Moiety as a Privileged Scaffold
An In-depth Technical Guide to 4,6-Dimethylquinoline-8-carboxylic Acid and the Quinoline Carboxylic Acid Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Among the myriad of quinoline derivatives, those bearing a carboxylic acid function have garnered significant attention due to their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a technical overview of 4,6-Dimethylquinoline-8-carboxylic acid (CAS 1536727-03-3) as a representative of this chemical class and delves into the broader potential of substituted quinoline-8-carboxylic acids in drug discovery and development. While specific research on 4,6-Dimethylquinoline-8-carboxylic acid is limited, this document will leverage the extensive knowledge of related analogues to provide a comprehensive and insightful resource.
Physicochemical Properties and Structural Features
The physicochemical properties of quinoline carboxylic acids are pivotal to their biological function, influencing their solubility, membrane permeability, and interaction with molecular targets.
| Property | Value (Predicted) | Significance in Drug Discovery |
| Molecular Formula | C₁₂H₁₁NO₂ | Provides the elemental composition. |
| Molecular Weight | 201.22 g/mol | Influences absorption and distribution. |
| LogP | 2.5 (Predicted) | A measure of lipophilicity, affecting cell membrane passage. |
| pKa | 4.5 (Predicted for the carboxylic acid) | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
The structure of 4,6-Dimethylquinoline-8-carboxylic acid, with its aromatic core, methyl substitutions, and a carboxylic acid group, presents multiple points for potential modification to fine-tune its pharmacokinetic and pharmacodynamic properties. The carboxylic acid moiety, in particular, can act as a key hydrogen bond donor and acceptor, or form salt bridges, crucial for target engagement.
Synthesis of Substituted Quinoline-8-Carboxylic Acids
The synthesis of the quinoline scaffold can be achieved through several classic named reactions, each offering a pathway to a variety of substituted derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Common Synthetic Strategies:
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Pfitzinger Reaction: This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[3]
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Doebner-von Miller Reaction: This method involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a Lewis acid or Brønsted acid.
-
Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[4]
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Combes Quinoline Synthesis: This acid-catalyzed reaction of anilines with β-diketones is a reliable method for preparing quinolines.[3]
A plausible synthetic workflow for a dimethyl-substituted quinoline-8-carboxylic acid is outlined below. This generalized scheme illustrates a common approach to building the quinoline core and introducing the desired functional groups.
Caption: Generalized workflow for the synthesis of substituted quinoline carboxylic acids.
Potential Mechanisms of Action and Biological Targets
While the specific biological targets of 4,6-Dimethylquinoline-8-carboxylic acid are not yet elucidated in published literature, the broader class of quinoline carboxylic acids has been shown to interact with several key cellular pathways, making them attractive candidates for therapeutic development.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A prominent mechanism of action for several quinoline carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH).[5] DHODH is a mitochondrial enzyme that catalyzes a crucial step in the de novo pyrimidine biosynthesis pathway.
Caption: Inhibition of the de novo pyrimidine synthesis pathway by DHODH inhibitors.
Cancer cells, due to their high proliferation rate, are heavily reliant on the de novo synthesis of pyrimidines for DNA and RNA replication.[5] Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and ultimately, apoptosis in cancer cells. This targeted approach offers a promising therapeutic window for cancer treatment.
Other Potential Targets and Activities
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Antimicrobial Activity: Some quinoline derivatives exhibit potent antibacterial activity by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2]
-
Antiviral Activity: Certain 8-hydroxyquinoline derivatives have shown significant antiviral activity against viruses like Dengue and H5N1 influenza by interfering with the viral life cycle.[1]
-
Kinase Inhibition: Modified quinoline and quinazoline scaffolds have been developed as inhibitors of various kinases, such as Axl kinase and Aurora A kinase, which are often dysregulated in cancer.[6][7]
Experimental Protocols for Evaluation
For drug development professionals, the rigorous evaluation of novel compounds is paramount. Below are step-by-step methodologies for key experiments to assess the biological activity of quinoline carboxylic acid derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on cancer cell lines.
Methodology:
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Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivative in complete culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: DHODH Enzyme Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of DHODH.
Objective: To determine the IC₅₀ of a test compound against purified human DHODH.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, coenzyme Q10, and a chromogenic substrate like 2,6-dichloroindophenol (DCIP).[5][8]
-
Inhibitor Addition: Add varying concentrations of the quinoline carboxylic acid derivative to the wells.
-
Enzyme Addition: Add purified recombinant human DHODH to each well and pre-incubate to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate, dihydroorotate.
-
Kinetic Measurement: Monitor the decrease in absorbance of DCIP at 600-650 nm over time using a plate reader. The rate of DCIP reduction is proportional to DHODH activity.[5][8]
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentration to calculate the IC₅₀ value.
Conclusion and Future Directions
4,6-Dimethylquinoline-8-carboxylic acid, while not extensively studied itself, belongs to a class of compounds with immense therapeutic potential. The quinoline carboxylic acid scaffold is a versatile platform for the development of novel drugs targeting a range of diseases, from cancer to infectious diseases. The synthetic tractability of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the specific biological targets of novel derivatives like 4,6-Dimethylquinoline-8-carboxylic acid and exploring their efficacy in preclinical models. The insights and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to advance the discovery of new medicines based on the privileged quinoline core.
References
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
- Synthesis of novel Quinoline Carboxylic acids
-
Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PMC. Available at: [Link]
-
Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells. Haematologica. Available at: [Link]
- Application Notes and Protocols for Quinoline Deriv
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
(PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]
- SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
- CN102924374B - Preparation method for a quinoline-4-carboxylic acid derivative - Google Patents. Google Patents.
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]
-
QUINOLINE DERIVATIVE - European Patent Office - EP 3239147 B9. Googleapis.com. Available at: [Link]
-
Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from... ResearchGate. Available at: [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. iipseries.org [iipseries.org]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline synthesis [organic-chemistry.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. haematologica.org [haematologica.org]
